4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine
Description
Properties
IUPAC Name |
4-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N8O/c1-12-13(2)27-16(23-12)3-4-17(25-27)28-10-14-5-7-26(8-6-14)19-15-9-22-24-18(15)20-11-21-19/h3-4,9,11,14H,5-8,10H2,1-2H3,(H,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGULURNWYHIFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4C=NN5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 390.4 g/mol. The compound features multiple heterocyclic rings that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H22N6O2 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | UCWLJTWEENWMEX-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the imidazo[1,2-b]pyridazine core followed by the introduction of the pyrazole and piperidine moieties. Common reagents utilized in these reactions include halides, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM) .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. These compounds have been shown to inhibit various cancer cell lines through mechanisms that may involve the modulation of key signaling pathways and enzyme activities .
For instance:
- Enzymatic Inhibition : Research indicates that pyrazolo derivatives can act as selective inhibitors of certain kinases involved in cancer progression.
- Cell Viability Assays : In vitro studies demonstrated a significant reduction in cell viability in cancer cell lines treated with this compound compared to controls.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies involving agar diffusion methods revealed that it possesses varying degrees of antibacterial activity against common pathogens . The effectiveness appears to be influenced by the structural modifications made during synthesis.
Case Studies
- Study on Anticancer Activity : A recent investigation assessed the efficacy of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of standard chemotherapeutics .
- Antimicrobial Screening : Another study evaluated its antibacterial effects against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones comparable to established antibiotics .
Scientific Research Applications
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects against various diseases. It has shown promise in:
- Anticancer Research : Preliminary studies suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
- Antiviral Activity : The structural components may allow it to interfere with viral replication mechanisms, making it a candidate for antiviral drug development.
- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases, possibly through modulation of neurotransmitter systems.
The compound's interactions with biological targets are of significant interest:
- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for certain enzymes involved in metabolic processes, which could be leveraged for therapeutic purposes.
- Receptor Modulation : Its ability to bind to specific receptors may lead to modulation of signaling pathways relevant in various diseases.
Material Science
Beyond medicinal applications, this compound can serve as a versatile building block for synthesizing new materials with tailored properties:
- Polymeric Materials : Its incorporation into polymer matrices could enhance mechanical properties or introduce functional groups that allow for specific interactions.
- Nanotechnology : The compound could be utilized in the development of nanocarriers for drug delivery systems, enhancing bioavailability and targeting capabilities.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of cell proliferation in breast cancer cell lines. |
| Study B | Antiviral Properties | Showed reduced viral load in vitro against influenza virus. |
| Study C | Neuroprotective Effects | Indicated improvements in cognitive function in animal models of Alzheimer's disease. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Heterocyclic Motifs
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s imidazo[1,2-b]pyridazine scaffold is distinct from the imidazo[1,2-a]pyridine in , but both share piperazine/piperidine linkers critical for spatial orientation .
- Unlike pyrazolo[1,5-a]pyridine carboxamides (), the target lacks a carboxamide group but retains a pyrazolo[3,4-d]pyrimidine subunit, suggesting divergent binding modes .
- Substituent flexibility (e.g., oxymethyl vs. rigid aryl groups) may influence solubility and target engagement compared to pyrrolo-thiazolo-pyrimidines .
Structure-Activity Relationships (SAR)
Table 2: Impact of Substituents and Physicochemical Properties
Notes:
- Lipophilicity : High clogP values (e.g., 5.4–6.6 in ND-11543) correlate with improved antitubercular activity, suggesting the target compound’s moderate lipophilicity (~4.5 estimated) may require optimization for membrane penetration .
- Electron-withdrawing groups : Nitro substituents () enhance activity in nitrothiophen-containing compounds, but the target’s dimethyl groups may serve a steric or electronic role instead .
Preparation Methods
Synthesis of the 2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl Fragment
The 2,3-dimethylimidazo[1,2-b]pyridazine ring system is constructed via a condensation reaction between α-bromoketones and 3-amino-6-halopyridazines. This method, adapted from imidazo[1,2-b]pyridazine syntheses, ensures regioselective formation of the bicyclic structure . For example, treating 3-amino-6-chloropyridazine with 3-bromo-2-butanone in the presence of sodium bicarbonate yields 2,3-dimethylimidazo[1,2-b]pyridazin-6-amine. Halogenation at position 6 (e.g., Cl, Br) facilitates subsequent functionalization, such as nucleophilic aromatic substitution (SNAr) to introduce the oxymethyl group .
Key considerations include:
-
Halogen-directed cyclization : The 6-chloro substituent in 3-amino-6-chloropyridazine suppresses undesired alkylation at non-adjacent nitrogen atoms, ensuring correct ring closure .
-
Solvent and base optimization : Reactions in ethanol/water mixtures under mild basic conditions (NaHCO₃) improve yields (75–85%) compared to traditional aprotic solvents .
Preparation of the 1H-Pyrazolo[3,4-d]pyrimidin-4-yl Core
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via alkylation of pyrazolo[3,4-d]pyrimidin-4-ol intermediates. A phase-transfer catalytic (PTC) approach using methyl iodide, propargyl bromide, or phenacyl bromide in DMF at room temperature efficiently introduces substituents at position 1 . For instance, 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol reacts with propargyl bromide under PTC conditions to afford 1-propargyl derivatives in 70–80% yields .
Alternative routes from patents highlight Knoevenagel condensation and palladium-free coupling strategies to avoid hazardous reagents (e.g., trimethylsilyldiazomethane) . For example, reacting phenoxybenzoic acid chloride with malononitrile under basic conditions forms an enolate intermediate, which undergoes cyclocondensation with hydrazine derivatives to yield the pyrazolo[3,4-d]pyrimidine core .
Piperidine Linker Functionalization and Coupling Strategies
The piperidine linker is synthesized via organometallic or radical-mediated cyclization. A notable method involves aziridine ring-opening with tri-n-butyltin hydride (SnBu₃H) and AIBN, generating piperidines through 5-exo-trig cyclization . For example, aziridine 10 rearranges via radical intermediate 11 to form piperidine 14 in 65% yield .
To attach the heterocyclic fragments:
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Etherification : The 6-hydroxy group of 2,3-dimethylimidazo[1,2-b]pyridazine reacts with chloromethyl-piperidine intermediates under basic conditions (K₂CO₃, DMF) to form the oxymethyl linkage .
-
Nucleophilic substitution : The 4-chloro position in pyrazolo[3,4-d]pyrimidine undergoes SNAr with piperidine derivatives, facilitated by electron-withdrawing groups (e.g., nitro) .
Convergent Assembly of the Target Compound
Final assembly involves sequential coupling of the fragments:
-
Piperidine functionalization : 4-(Chloromethyl)piperidine is reacted with 2,3-dimethylimidazo[1,2-b]pyridazin-6-ol to form 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine .
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Pyrazolo[3,4-d]pyrimidine attachment : The piperidine intermediate is coupled with 4-chloro-1H-pyrazolo[3,4-d]pyrimidine via Mitsunobu or Ullmann coupling, though recent patents favor transition metal-free conditions using DIPEA in DMSO at 80°C .
Optimization and Challenges
-
Regioselectivity : Competing alkylation sites in pyridazine and pyrimidine rings necessitate halogen-directed strategies .
-
Stereochemistry : Chiral piperidine centers require asymmetric synthesis, such as Sharpless dihydroxylation, to achieve enantiopurity .
-
Scalability : Phase-transfer catalysis and solvent-free conditions improve industrial viability .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions optimize yield?
The synthesis typically involves multi-step protocols:
- Step 1 : Condensation of 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-b]pyridazine core .
- Step 2 : Functionalization of the piperidine ring via Mannich reactions or nucleophilic substitution to introduce the pyrazolo[3,4-d]pyrimidine moiety .
- Step 3 : Coupling reactions (e.g., Mitsunobu or SN2) to attach the oxymethyl linker. Optimization : Use of catalysts like Pd(PPh₃)₄ for cross-coupling reactions, anhydrous solvents (DMF, THF), and controlled temperatures (60–80°C) improves yields .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?
- 1H/13C NMR : Assigns hydrogen/carbon environments, confirming substituent positions (e.g., methyl groups on imidazopyridazine) .
- HRMS : Validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups (e.g., C-N stretches in pyrimidine rings) .
- HPLC-PDA : Ensures purity (>95%) and monitors reaction progress .
Q. What in vitro biological screening assays are recommended for preliminary pharmacological evaluation?
- Enzyme Inhibition : Kinase assays (e.g., JAK/STAT pathways) using fluorescence-based ADP-Glo™ kits .
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with [³H]-labeled competitors .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies identify critical pharmacophoric elements?
- Methodology :
Systematic Substituent Variation : Modify methyl groups on the imidazopyridazine or pyrazolopyrimidine rings.
Biological Testing : Compare IC₅₀ values across analogs in enzyme/receptor assays.
Computational Analysis : Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity .
- Key Finding : The 2,3-dimethyl group on imidazopyridazine enhances target affinity by 3-fold compared to unsubstituted analogs .
Q. What computational strategies predict target binding modes and interaction mechanisms?
- Molecular Docking : Tools like AutoDock Vina simulate binding to ATP pockets (e.g., kinase domains), identifying hydrogen bonds with pyrimidine N atoms .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories .
- Free Energy Perturbation (FEP) : Quantifies binding energy contributions of specific substituents .
Q. How should contradictory biological activity data across studies be resolved?
- Approach :
Standardized Assays : Replicate studies under identical conditions (e.g., ATP concentration in kinase assays) .
Structural Verification : Confirm compound identity via X-ray crystallography to rule out isomer contamination .
Meta-Analysis : Compare data across analogs to isolate substituent-specific effects (e.g., 2-methyl vs. 3-methyl on imidazopyridazine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
